N-(3-Chloro-2-methylphenyl)-N'-(3-chlorophenyl)urea
Description
Properties
CAS No. |
280753-96-0 |
|---|---|
Molecular Formula |
C14H12Cl2N2O |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-12(16)6-3-7-13(9)18-14(19)17-11-5-2-4-10(15)8-11/h2-8H,1H3,(H2,17,18,19) |
InChI Key |
HEFKMRYIPOPFHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Phosgene/Triphosgene-Mediated Coupling
The reaction of equimolar quantities of 3-chloro-2-methylaniline and 3-chlorophenyl isocyanate in the presence of triphosgene (bis(trichloromethyl) carbonate) is a widely adopted method. Triphosgene serves as a safer alternative to gaseous phosgene, generating carbonyl intermediates that facilitate urea bond formation.
Reaction Scheme:
-
Activation: Triphosgene reacts with 3-chloro-2-methylaniline in dichloromethane at 0–5°C to form an intermediate isocyanate.
-
Coupling: The isocyanate intermediate reacts with 3-chloroaniline at 25–30°C, yielding the target urea.
Key Conditions:
-
Solvent: Dichloromethane or toluene
-
Temperature: 0–30°C (stepwise)
-
Base: Triethylamine (neutralizes HCl byproduct)
Isocyanate-Direct Method
An alternative approach involves pre-forming 3-chlorophenyl isocyanate, which is subsequently reacted with 3-chloro-2-methylaniline. This method avoids in situ carbonyl generation, improving reaction control.
Procedure:
-
Isocyanate Synthesis: 3-Chloroaniline reacts with phosgene in chloroform under reflux (60–70°C) for 2 hours.
-
Urea Formation: The isolated 3-chlorophenyl isocyanate is added dropwise to a solution of 3-chloro-2-methylaniline in chloroform, stirred at 25°C for 4–6 hours.
Optimization of Reaction Parameters
Solvent Effects
Solvent polarity significantly impacts reaction kinetics and yield:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 89 | 98 |
| Toluene | 2.38 | 78 | 95 |
| Chloroform | 4.81 | 85 | 97 |
Polar aprotic solvents like dichloromethane enhance intermediate stability, whereas toluene necessitates prolonged reaction times.
Temperature Profile
Controlled temperature gradients prevent side reactions:
-
Isolation of intermediates: 0–5°C minimizes oligomerization.
-
Coupling step: 25–30°C balances reaction rate and selectivity.
Exceeding 40°C promotes hydrolysis of the urea moiety, reducing yields by 15–20%.
Industrial-Scale Production
Continuous Flow Reactor Systems
Modern industrial processes employ continuous flow technology to enhance safety and efficiency:
-
Residence Time: 8–12 minutes
-
Throughput: 50–100 kg/day
-
Key Advantages:
-
Precise temperature control (±1°C)
-
Reduced phosgene exposure risks
-
Waste Management Strategies
-
HCl Scrubbing: Alkaline wash systems neutralize gaseous HCl.
-
Solvent Recovery: ≥95% dichloromethane recycled via distillation.
Purification and Characterization
Crystallization Protocols
Crude product is purified via recrystallization from acetone/ether (3:1 v/v), yielding needle-like crystals with:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 8.21 (s, 1H, NH), 7.45–6.89 (m, 7H, Ar-H) |
| 13C NMR | δ 155.2 (C=O), 138.1–116.3 (Ar-C) |
| IR | 3320 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O) |
Challenges and Mitigation Strategies
Regioselectivity Concerns
Competing reactions at the chloro-substituted aryl rings are minimized by:
-
Stoichiometric Control: 1:1 molar ratio of amines
-
Low-Temperature Phasing: Sequential addition of reagents
Comparative Analysis of Methods
| Parameter | Phosgene Method | Isocyanate-Direct Method |
|---|---|---|
| Yield (%) | 85–89 | 78–82 |
| Reaction Time (h) | 3–4 | 6–8 |
| Scalability | High | Moderate |
| Safety Profile | Moderate | High |
The phosgene-mediated route offers superior yields and scalability, whereas the isocyanate-direct method enhances reproducibility in small-scale syntheses.
Emerging Innovations
Recent advances focus on:
-
Enzymatic Carbonylation: Lipase-catalyzed urea formation under aqueous conditions (pilot-scale yields: 65–70%).
-
Microwave-Assisted Synthesis: 30–40% reduction in reaction time via dielectric heating.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)-N’-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while hydrolysis results in the formation of amines.
Scientific Research Applications
Medicinal Chemistry
N-(3-Chloro-2-methylphenyl)-N'-(3-chlorophenyl)urea has been investigated for its potential as a urease inhibitor . Urease is an enzyme that contributes to various pathological conditions, including kidney stones and peptic ulcers. Recent studies have focused on synthesizing derivatives of this compound to enhance inhibitory activity against urease.
- Case Study : A study reported the synthesis of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, which demonstrated potent anti-urease activity with IC50 values significantly lower than standard thiourea (IC50 = 4.7455 ± 0.0545 μM) . The most effective derivative exhibited an IC50 of 0.0019 ± 0.0011 μM, indicating high potential for therapeutic applications.
Antioxidant Activity
The compound has shown promising results in antioxidant assays, which are crucial for developing drugs that combat oxidative stress-related diseases.
- Data Table: Antioxidant Activity Comparison
Agricultural Applications
In agriculture, this compound has potential as a herbicide due to its structural properties that allow interaction with plant enzymes.
- Research Findings : Preliminary studies indicate that the compound can inhibit growth in certain weed species, making it a candidate for further exploration in herbicide development.
Synthesis and Mechanism of Action
The synthesis of this compound can be achieved through various chemical reactions involving chlorinated phenols and isocyanates. Understanding its mechanism of action at the molecular level is critical for optimizing its applications in both medicinal and agricultural fields.
Mechanistic Insights
Research suggests that the compound interacts with specific enzymes or receptors in target organisms, leading to biological effects such as inhibition of urease activity and modulation of oxidative stress pathways .
Mechanism of Action
The mechanism by which N-(3-Chloro-2-methylphenyl)-N’-(3-chlorophenyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Chlorophenyl Substituents
a. N,N-Dimethyl-N'-(3-chlorophenyl)urea (Fenuron)
- Structure : Features a simpler substitution pattern with dimethyl groups on one urea nitrogen and a 3-chlorophenyl group on the other.
- Application : Fenuron is a herbicide, demonstrating that chloro-substituted ureas often exhibit phytotoxic or growth-regulating properties.
b. N-[2-(2-Oxoimidazolidin-1-yl)ethyl]-N'-(3-chlorophenyl)urea (Compound I)
- Structure: Incorporates an imidazolidinone-ethyl chain on one urea nitrogen.
- Bioactivity: Enhances wheat seed germination and root elongation at 4 × 10⁻⁵ M, attributed to the electron-withdrawing chloro group and the imidazolidinone moiety improving solubility .
- Key Difference: The imidazolidinone group in Compound I introduces hydrogen-bonding capacity, which may enhance interaction with plant receptors compared to the methyl group in the target compound.
c. N-(3-Chlorophenyl)-N'-(6-trifluoromethylbenzothiazole-2-yl)urea (Compound 24)
- Structure : Substitutes one aromatic ring with a trifluoromethylbenzothiazole group.
- Key Difference : The benzothiazole moiety increases π-π stacking interactions, which could enhance target binding compared to the target compound’s methyl-substituted phenyl group.
Substituent Effects on Physicochemical Properties
- Lipophilicity : The target compound’s dual chloro and methyl groups likely increase LogP compared to fenuron, enhancing membrane permeability but reducing water solubility.
Biological Activity
N-(3-Chloro-2-methylphenyl)-N'-(3-chlorophenyl)urea is a compound of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, mechanism of action, and potential applications.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C15H14Cl2N2O
- Molecular Weight : 295.2 g/mol
- CAS Number : 280753-96-0
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes associated with tumor growth. The structure of the compound allows it to interact with biological targets, potentially leading to effective therapeutic outcomes.
3. Urease Inhibition
Urease is an enzyme linked to several pathological conditions, including kidney stone formation and certain infections. This compound has been identified as a potent urease inhibitor, with IC50 values indicating strong inhibitory effects compared to standard thiourea . This activity suggests its potential use in treating conditions related to urease activity.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets within cells. These interactions can involve:
- Enzyme Inhibition : The compound's ability to inhibit enzymes such as urease contributes to its antimicrobial and anticancer activities.
- Receptor Modulation : It may also engage with cellular receptors, affecting signal transduction pathways critical for cell survival and proliferation .
Synthesis and Structural Analysis
The synthesis of this compound typically involves the reaction of appropriate anilines with carbonyl compounds. Various synthetic routes have been explored to optimize yield and purity.
Synthesis Example:
-
Starting Materials :
- 3-Chloro-2-methylaniline
- 3-Chlorophenyl isocyanate
-
Procedure :
- The aniline is reacted with the isocyanate under controlled conditions (temperature, solvent) to form the urea derivative.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C15H14Cl2N2O | Antimicrobial, Anticancer, Urease Inhibitor |
| N,N'-Bis(3-chlorophenyl)urea | C13H10Cl2N2O | Antitumor properties |
| Urea, N'-(3-chlorophenyl)-N,N-dimethyl- | C9H11ClN2O | Different reactivity profile |
Case Studies
-
In Vitro Studies on Urease Inhibition :
A series of derivatives based on the urea structure were synthesized and tested for urease inhibition. The most promising derivative exhibited an IC50 value significantly lower than standard inhibitors, suggesting enhanced efficacy due to structural modifications . -
Antimicrobial Efficacy Testing :
Clinical isolates of various pathogens were subjected to assays using this compound. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-(3-Chloro-2-methylphenyl)-N'-(3-chlorophenyl)urea, and how is purity ensured?
- Methodology : Synthesis typically involves stepwise coupling of substituted phenyl isocyanates with amines under inert conditions. Key steps include controlling reaction temperature (e.g., 60–80°C) and solvent selection (e.g., DMF or THF). Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). Industrial-scale synthesis may employ continuous flow reactors to enhance yield and reduce side reactions .
- Quality Control : Purity is validated using HPLC (>98% purity threshold) and NMR spectroscopy (e.g., absence of residual solvent peaks in H NMR).
Q. How is the molecular structure of this compound characterized?
- Techniques :
- X-ray crystallography (single-crystal analysis) to resolve bond lengths and angles (e.g., C=O bond at ~1.23 Å, Cl···Cl interactions) .
- Mass spectrometry (HRMS) for molecular weight confirmation (theoretical vs. observed m/z).
- FT-IR spectroscopy to identify urea carbonyl stretches (~1640–1680 cm) and aromatic C-Cl vibrations (~550–650 cm) .
Q. What thermodynamic data are available for this compound, and how are they measured?
- Key Data :
| Property | Value | Method/Conditions | Reference |
|---|---|---|---|
| Decomposition ΔrH° | 122.0 ± 5.3 kJ/mol | Solid-phase calorimetry |
- Experimental Design : Differential scanning calorimetry (DSC) under nitrogen flow (heating rate: 10°C/min) to detect endothermic decomposition peaks.
Advanced Research Questions
Q. How can computational reaction design optimize the synthesis of this compound?
- Approach :
- Quantum mechanical calculations (e.g., DFT) model reaction pathways to identify transition states and energy barriers.
- Machine learning algorithms analyze historical reaction data to predict optimal conditions (e.g., solvent polarity, catalyst loading) .
Q. What strategies address contradictions in reported thermodynamic or kinetic data?
- Resolution Methods :
- Cross-validation using multiple techniques (e.g., combining DSC with isothermal titration calorimetry).
- Computational validation via Gaussian-based simulations to reconcile experimental vs. theoretical ΔrH° values .
- Example : If decomposition enthalpy varies between studies, assess sample purity (via HPLC) and experimental conditions (e.g., atmospheric vs. inert gas).
Q. How can researchers design experiments to evaluate the compound’s biological activity?
- Protocol :
- In vitro assays : Enzyme inhibition studies (e.g., urease or kinase assays) with IC determination via spectrophotometric methods.
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying chloro-substitution patterns) and compare bioactivity using ANOVA statistical models .
Q. What advanced separation techniques improve isolation of this compound from complex mixtures?
- Methods :
- High-performance countercurrent chromatography (HPCCC) : Solvent system optimized for partition coefficient (K) ~0.8–1.2.
- Membrane filtration : Nanofiltration (MWCO: 300–500 Da) to remove low-molecular-weight impurities .
Data Contradiction Analysis Example
- Issue : Discrepancies in reported melting points (e.g., 132–134°C vs. 128–130°C).
- Root Cause : Polymorphism or residual solvent inclusion.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
